molecular formula C20H22N5NaO6S B1666448 Azlocillin sodium CAS No. 37091-65-9

Azlocillin sodium

Cat. No. B1666448
CAS RN: 37091-65-9
M. Wt: 483.5 g/mol
InChI Key: UVOCNBWUHNCKJM-UHFFFAOYSA-M
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Description

Azlocillin sodium is a semisynthetic ampicillin-derived acylureido penicillin . It is an acyl ampicillin antibiotic with an extended spectrum of activity and greater in vitro potency than the carboxy penicillins . It is similar to mezlocillin and piperacillin . It demonstrates antibacterial activity against a broad spectrum of bacteria, including Pseudomonas aeruginosa .


Synthesis Analysis

Azlocillin can be synthesized by activating the substituted phenylglycine analogue with 1,3-dimethyl-2-chloro-1-imidazolinium chloride and then condensing it with 6-APA . An alternative synthesis involves the preparation of azlocillin acid in water for injection .


Molecular Structure Analysis

The molecular formula of this compound is C20H22N5NaO6S . Its molecular weight is 483.47 g/mol . The structure of this compound includes a 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid core .


Chemical Reactions Analysis

This compound exhibits an extended spectrum of activity and in vitro potency greater than that of the carboxy penicillins . It is effective against a broad spectrum of bacteria, including Pseudomonas aeruginosa . The adsorption process of this compound in water accords with the quasi-second-order kinetic adsorption model and Langmuir adsorption isothermal model .


Physical And Chemical Properties Analysis

This compound is freely soluble in aqueous solution . It has a molecular weight of 483.47 g/mol and a molecular formula of C20H22N5NaO6S .

Scientific Research Applications

Antibacterial Activity

Azlocillin sodium, a semisynthetic extended-spectrum acylampicillin, exhibits antibacterial activity. It functions by binding to penicillin-binding proteins (PBPs) inside the bacterial cell wall, inhibiting the cross-linkage of peptidoglycans. This action disrupts bacterial cell wall synthesis, causing cell lysis (Qeios, 2020).

Method Development for Quantitative Determination

Several methods have been developed for the quantitative determination of azlocillin. A kinetic spectrophotometric method has been established, utilizing potassium peroxomonosulfate as a reagent. This method is precise, with a relative standard deviation (RSD) of 2.02% (Karpova et al., 2019). Another approach used iodometric titration, showing good accuracy and reproducibility (Karpova, 2018).

Stability and Compatibility Studies

Research has been conducted to assess the stability of this compound in various solutions. The stability of this compound in 5% xylitol injection was confirmed, with a shelf life of about 5 days at room temperature (Hu Guoxin, 2009). Studies on its compatibility with other substances, like dexamethasone sodium phosphate, have shown it can be mixed safely in certain solutions (Z. Ping, 2008).

Detection and Environmental Impact

A voltammetric biosensor was developed for sensitive detection of azlocillin in wastewater, using DNA aptamers. This sensor showed a detection limit of 1.2 pg/mL, highlighting the need for monitoring antibiotic pollution in water bodies (Chinnappan et al., 2020).

Pharmacokinetics in Special Populations

Population pharmacokinetics studies of azlocillin in neonates with early-onset sepsis have been conducted. These studies aimed to optimize dosing regimens and assess drug safety and effectiveness in this vulnerable population (Wu et al., 2020).

Mechanism of Action

Target of Action

Azlocillin Sodium primarily targets the Penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, making them a crucial target for antibiotics like this compound.

Mode of Action

This compound inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs . This binding interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. It’s also suggested that this compound may interfere with an autolysin inhibitor, leading to cell lysis mediated by bacterial cell wall autolytic enzymes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By inhibiting PBPs, this compound prevents the proper formation of the cell wall, leading to bacterial cell death .

Pharmacokinetics

It is predominantly eliminated by renal mechanisms but also undergoes biotransformation within body tissues and intraintestinal degradation by bowel bacteria . The mean elimination half-life is 1.3 to 1.5 hours, which is longer in neonates and 2 to 6 hours in patients with renal impairment . It is 20 to 46% bound to plasma proteins .

Result of Action

The primary result of this compound’s action is the lysis of bacterial cells due to the inhibition of cell wall synthesis . This leads to the effective treatment of infections caused by a broad spectrum of bacteria, including Pseudomonas aeruginosa and enterococci .

Safety and Hazards

Azlocillin sodium may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust, wear protective gloves, protective clothing, eye protection, and face protection .

Future Directions

Due to the widespread use of antibiotics in medical treatment, animal husbandry, and aquaculture, a large number of antibiotics are discharged into the environment as metabolites or in their original state, causing pollution to water bodies . A novel nanocomposite adsorbent MIL-53/D201 was successfully prepared by hydrothermal synthesis, which overcomes the disadvantage of easy dissociation of MOF material in the water phase and realizes the efficient removal of antibiotic azlocillin sodium in water .

Biochemical Analysis

Biochemical Properties

Azlocillin sodium interacts with specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs are enzymes that play a crucial role in the synthesis of the bacterial cell wall. By binding to these PBPs, this compound inhibits the third and last stage of bacterial cell wall synthesis .

Cellular Effects

This compound exerts its effects on various types of cells by inhibiting bacterial cell wall synthesis . This inhibition disrupts the normal function of the cell, leading to cell lysis . The lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins . It is possible that this compound interferes with an autolysin inhibitor .

Molecular Mechanism

The molecular mechanism of this compound involves binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis . The disruption of the cell wall synthesis leads to cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins .

Temporal Effects in Laboratory Settings

This compound is eliminated predominantly by renal mechanisms, but it also undergoes biotransformation within body tissues and intraintestinal degradation by bowel bacteria . The mean elimination half-life is 1.3 to 1.5 hours . This half-life is longer in neonates, and 2 to 6 hours in patients with renal impairment .

Metabolic Pathways

This compound is predominantly eliminated by renal mechanisms . It also undergoes biotransformation within body tissues and intraintestinal degradation by bowel bacteria . High concentrations of this compound are found in bile .

Transport and Distribution

This compound is not significantly absorbed from the gastrointestinal tract . It is predominantly eliminated by renal mechanisms

properties

IUPAC Name

sodium;3,3-dimethyl-7-oxo-6-[[2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O6S.Na/c1-20(2)13(17(28)29)25-15(27)12(16(25)32-20)22-14(26)11(10-6-4-3-5-7-10)23-19(31)24-9-8-21-18(24)30;/h3-7,11-13,16H,8-9H2,1-2H3,(H,21,30)(H,22,26)(H,23,31)(H,28,29);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOCNBWUHNCKJM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)[O-])C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N5NaO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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